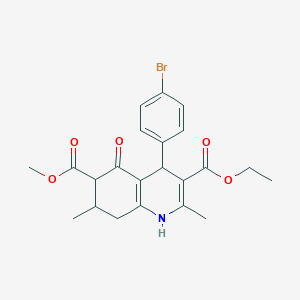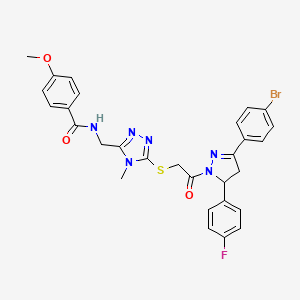
1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a thiol group at the 6-position and a piperidine ring attached to the 4-carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid typically involves multi-step organic reactions
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Thiol Group Introduction: The thiol group can be introduced via nucleophilic substitution reactions, often using thiourea or other sulfur-containing reagents.
Piperidine Ring Attachment: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where the pyridazine derivative reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions using alcohols or amines in the presence of coupling agents like EDCI or DCC.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: EDCI, DCC, alcohols, amines.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Esters, amides.
Scientific Research Applications
1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiol group, which can form strong interactions with metal ions in enzyme active sites.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid largely depends on its interaction with biological targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyridazine ring can interact with various receptors or enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-YL)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of a thiol group.
1-(6-Methylpyridazin-3-YL)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a thiol group.
Uniqueness
1-(6-Sulfanylpyridazin-3-YL)piperidine-4-carboxylic acid is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group can participate in redox reactions and form strong interactions with metal ions, making this compound particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-(6-sulfanylidene-1H-pyridazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2S/c14-10(15)7-3-5-13(6-4-7)8-1-2-9(16)12-11-8/h1-2,7H,3-6H2,(H,12,16)(H,14,15) |
InChI Key |
GBPFRUKAGXTMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11448305.png)

![2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11448331.png)
![4-methyl-2-[5-(3-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11448333.png)

![N-cyclopentyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11448339.png)
![6-butyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11448344.png)
![9-(3,4-difluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11448345.png)
![4-fluoro-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B11448346.png)
![6-Methyl 3-(2-propoxyethyl) 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11448349.png)
![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11448358.png)
![8-(3-amino-4-methylphenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11448365.png)
![dimethyl 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11448367.png)
![ethyl 7-(furan-2-ylmethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448370.png)
